molecular formula C11H21N3O5 B558602 Boc-Cit-OH CAS No. 45234-13-7

Boc-Cit-OH

Cat. No.: B558602
CAS No.: 45234-13-7
M. Wt: 275.3 g/mol
InChI Key: CMJCWQISQGNHHI-ZETCQYMHSA-N
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Scientific Research Applications

Boc-Cit-OH has numerous applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry :

    Chemistry: Used as a building block in peptide synthesis, facilitating the creation of complex peptide structures.

    Biology: Employed in the study of protein-protein interactions and enzyme-substrate interactions.

    Medicine: Utilized in the development of peptide-based therapeutics and bioactive molecules.

    Industry: Applied in the production of pharmaceuticals and biotechnological products.

Mechanism of Action

Target of Action

Boc-Cit-OH, also known as Boc-Val-Cit-OH, is primarily used in the synthesis of antibody-drug conjugates (ADCs) . The primary targets of this compound are the specific antigens on the surface of cancer cells .

Mode of Action

This compound acts as a linker molecule in ADCs, connecting the antibody to the cytotoxic drug . The compound is cleavable, meaning it can be broken down within the cell . This cleavage is specifically carried out by the enzyme cathepsin B, which is only present in the lysosome . This ensures that the cytotoxic drug is released only within the cell, reducing damage to healthy cells .

Biochemical Pathways

The biochemical pathway primarily affected by this compound is the antigen-antibody interaction pathway . The antibody component of the ADC binds to the specific antigen on the cancer cell, triggering internalization of the ADC . Once inside the cell, the this compound linker is cleaved by cathepsin B, releasing the cytotoxic drug .

Pharmacokinetics

The pharmacokinetic properties of this compound are largely determined by the properties of the ADC it is part of . The absorption, distribution, metabolism, and excretion (ADME) of the ADC will impact the bioavailability of the cytotoxic drug . .

Result of Action

The result of this compound’s action is the targeted delivery of cytotoxic drugs to cancer cells . By acting as a linker in ADCs, this compound allows for the specific targeting of cancer cells, reducing the impact on healthy cells . The cleavage of this compound within the cell results in the release of the cytotoxic drug, leading to the death of the cancer cell .

Action Environment

The action of this compound is influenced by the cellular environment . The presence of the enzyme cathepsin B in the lysosome is crucial for the cleavage of this compound and the subsequent release of the cytotoxic drug . Additionally, the pH of the environment may impact the stability and efficacy of this compound . .

Safety and Hazards

Boc-Cit-OH may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray, and to avoid contact with skin and eyes . Use of personal protective equipment and ensuring adequate ventilation are recommended .

Biochemical Analysis

Biochemical Properties

Boc-Cit-OH plays a significant role in biochemical reactions. It is used in the synthesis of Arginino-succinic Acid Disodium Salt . This compound interacts with various enzymes and proteins. For instance, it is used in the synthesis of antibody-drug conjugates (ADCs) through a cleavable ADC linker.

Cellular Effects

The effects of this compound on cells are not fully understood. It is known that this compound can influence cell function. For example, it is used in the synthesis of ADCs, which are designed to target specific cells.

Molecular Mechanism

This compound exerts its effects at the molecular level through its role in the synthesis of other compounds. In the context of ADCs, this compound is part of the cleavable linker that connects the antibody to the cytotoxic drug. This allows the ADC to deliver the drug directly to the target cells, thereby enhancing the drug’s effectiveness and reducing side effects.

Temporal Effects in Laboratory Settings

It is known that this compound is stable under standard storage conditions (2-8°C) .

Metabolic Pathways

This compound is involved in the metabolic pathway leading to the synthesis of Arginino-succinic Acid Disodium Salt

Preparation Methods

Synthetic Routes and Reaction Conditions

Boc-Cit-OH is synthesized by protecting the amino group of citrulline with a tert-butoxycarbonyl (Boc) group. The process involves the reaction of citrulline with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA) or sodium hydroxide (NaOH). The reaction is typically carried out in an organic solvent like dichloromethane (DCM) or dimethylformamide (DMF) at room temperature .

Industrial Production Methods

In industrial settings, the synthesis of this compound follows similar principles but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and solvents is crucial to minimize impurities and by-products .

Chemical Reactions Analysis

Types of Reactions

Boc-Cit-OH undergoes various chemical reactions, including:

Common Reagents and Conditions

    Deprotection: Trifluoroacetic acid (TFA), hydrochloric acid (HCl)

    Coupling: N,N’-diisopropylcarbodiimide (DIC), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), N-hydroxysuccinimide (NHS)

Major Products Formed

    Deprotection: Free citrulline

    Coupling: Peptide chains with citrulline residues

Comparison with Similar Compounds

Boc-Cit-OH is unique due to its combination of the Boc protecting group and citrulline amino acid. Similar compounds include:

    Boc-L-ornithine: Another Boc-protected amino acid used in peptide synthesis.

    Fmoc-Cit-OH: A citrulline derivative with a fluorenylmethyloxycarbonyl (Fmoc) protecting group instead of Boc.

    Boc-L-arginine: A Boc-protected arginine used in peptide synthesis.

Each of these compounds has its own advantages and applications, but this compound is particularly valued for its stability and ease of deprotection under mild acidic conditions.

Properties

IUPAC Name

(2S)-5-(carbamoylamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21N3O5/c1-11(2,3)19-10(18)14-7(8(15)16)5-4-6-13-9(12)17/h7H,4-6H2,1-3H3,(H,14,18)(H,15,16)(H3,12,13,17)/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMJCWQISQGNHHI-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCCNC(=O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CCCNC(=O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20427356
Record name Boc-Cit-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20427356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

45234-13-7
Record name Boc-Cit-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20427356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2S)-5-(carbamoylamino)-2-[(2-methylpropan-2-yl) oxycarbonylamino]pentanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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